molecular formula C17H19F3N4 B12267001 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B12267001
M. Wt: 336.35 g/mol
InChI Key: SUCSITKKRIKZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-methylphenylmethyl group and a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent such as dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can introduce sulfoxide or sulfone groups, while nucleophilic substitution can introduce various functional groups such as amines or thiols.

Mechanism of Action

The mechanism of action of 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to the presence of both a trifluoromethyl group and a 2-methylphenylmethyl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19F3N4

Molecular Weight

336.35 g/mol

IUPAC Name

4-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H19F3N4/c1-13-4-2-3-5-14(13)11-23-6-8-24(9-7-23)16-10-15(17(18,19)20)21-12-22-16/h2-5,10,12H,6-9,11H2,1H3

InChI Key

SUCSITKKRIKZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.